3-Fluorocatechol

Description

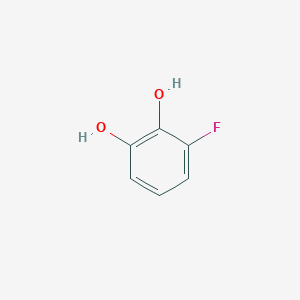

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOSJQLIRGXWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189839 | |

| Record name | 1,2-Benzenediol, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-52-0 | |

| Record name | 3-Fluoro-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Fluorocatechol: Chemical Properties and Structure

Abstract

This compound, a fluorinated derivative of catechol, is a versatile chemical compound with significant applications in organic synthesis and pharmaceutical development. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable intermediate for creating complex molecules with enhanced biological activity and stability. This document provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological roles of this compound, intended for a technical audience in research and development.

Chemical Structure and Identifiers

This compound is a catechol molecule where a hydrogen atom on the benzene ring at position 3 has been substituted with a fluorine atom. This substitution significantly influences the molecule's reactivity and properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-Fluorobenzene-1,2-diol[1] |

| Synonyms | 3-Fluoro-1,2-benzenediol, 1,2-Dihydroxy-3-fluorobenzene, 3-Fluoropyrocatechol[1][2] |

| CAS Number | 363-52-0[1] |

| PubChem CID | 67764 |

| Molecular Formula | C₆H₅FO₂ |

| SMILES | Oc1cccc(F)c1O |

| InChI | 1S/C6H5FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H |

| InChI Key | DXOSJQLIRGXWCF-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is typically a white to light-beige crystalline solid and is noted to be sensitive to light.

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Molecular Weight | 128.10 g/mol |

| Appearance | White solid / Crystalline Powder / Light beige to light brown-gray |

| Melting Point | 70 - 75 °C |

| Assay Purity | ≥ 98% (NMR), 99% |

| Sensitivity | Light Sensitive |

Experimental Protocols

Synthesis of this compound from 2-Fluorophenol

A common laboratory-scale synthesis involves the hydroxylation of 2-fluorophenol. The following protocol is adapted from published procedures.

Methodology:

-

Formylation: Dissolve o-fluorophenol (0.2 mol) in dried acetonitrile (500 mL) under an argon atmosphere. Add anhydrous magnesium chloride (0.72 mol) and triethylamine (1.08 mol). After stirring for 20 minutes, add paraformaldehyde (42 g) and maintain the reaction mixture at 50 °C for 6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis & Oxidation: Cool the mixture to room temperature and slowly add an aqueous solution of sodium hydroxide (22.8 g in 80 mL of water) under an ice water bath. Subsequently, add 30 wt% hydrogen peroxide (140 mL) dropwise, ensuring the temperature does not exceed 50 °C. Continue stirring at 30 °C for 1.5 hours after addition.

-

Work-up and Extraction: Acidify the reaction mixture to a pH of 1 with concentrated hydrochloric acid. Extract the product with ethyl acetate (4 x 100 mL).

-

Purification: Combine the organic phases and wash with saturated aqueous sodium thiosulfate (200 mL) for 1 hour to remove residual peroxides. Dry the organic phase with anhydrous magnesium sulfate, concentrate it, and purify the residue by column chromatography using a petroleum ether/ethyl acetate (15:1, v/v) eluent to yield the final product.

References

3-Fluorocatechol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Fluorocatechol is a fluorinated aromatic organic compound that serves as a versatile intermediate in pharmaceutical synthesis and a subject of interest in biochemical and environmental research. Its chemical properties, influenced by the presence of a fluorine atom on the catechol ring, make it a valuable building block for creating complex molecules with potential therapeutic applications, particularly in the development of drugs for neurological disorders. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis protocols, and its role in biological pathways.

Core Chemical and Physical Properties

This compound, also known as 3-fluoro-1,2-benzenediol, is a solid at room temperature. The introduction of a fluorine atom to the catechol structure modifies its electronic properties, which can influence its reactivity and biological activity.

| Property | Value | Reference |

| CAS Number | 363-52-0 | [1] |

| Molecular Formula | C₆H₅FO₂ | [1] |

| Molecular Weight | 128.10 g/mol | [1] |

| Appearance | White to light beige crystalline powder | [2] |

| Melting Point | 71-73 °C | |

| Synonyms | 1,2-Dihydroxy-3-fluorobenzene, 3-Fluoro-1,2-benzenediol | [1] |

Synthesis Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are two established experimental protocols.

Synthesis from 2-Fluorophenol

This protocol describes the synthesis of this compound starting from 2-fluorophenol.

Experimental Protocol:

-

Dissolve 2-fluorophenol (20 g, 0.2 mol) in 500 mL of acetonitrile (dried over molecular sieves) and stir under an argon atmosphere.

-

Add anhydrous magnesium chloride (68 g, 0.72 mol) and triethylamine (150 mL, 1.08 mol) to the solution. An exothermic reaction will be observed.

-

After stirring for 20 minutes, add paraformaldehyde (42 g).

-

Maintain the reaction mixture at 50 °C for 6 hours.

-

Upon completion, cool the mixture to room temperature.

-

Slowly add an aqueous solution of sodium hydroxide (22.8 g of NaOH in 80 mL of water) under an ice water bath.

-

Slowly add 30 wt% hydrogen peroxide (140 mL) dropwise, ensuring the reaction temperature does not exceed 50 °C.

-

Continue stirring at 30 °C for 1.5 hours after the addition is complete.

-

Adjust the pH to 1 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (4 x 100 mL).

-

Combine the organic phases and wash with saturated aqueous sodium thiosulfate (200 mL) for 1 hour to remove residual peroxide.

-

Separate the organic phase and extract the aqueous phase again with ethyl acetate (1 x 100 mL).

-

Combine all organic phases, dry with anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by column chromatography (eluent: petroleum ether/ethyl acetate, 15:1, v/v) to yield this compound.

Synthesis from 2-Fluoro-6-iodophenol

This alternative protocol utilizes 2-fluoro-6-iodophenol as the starting material.

Experimental Protocol:

-

To a 500 mL flask, add 119 g (0.5 mol) of 2-fluoro-6-iodophenol and 200 mL of a 30% aqueous potassium hydroxide solution.

-

Heat the mixture to reflux and stir vigorously for 8 hours.

-

After the reaction, cool the mixture to room temperature.

-

Neutralize the mixture with hydrochloric acid to a pH between 2 and 3.

-

Filter the resulting solid and wash it with water to obtain this compound. This process yields approximately 49.9 g (78% yield).

Biological Significance and Applications

This compound is noted for its role as a key intermediate in the synthesis of pharmaceuticals and as a metabolite in microbial degradation pathways.

Role in Microbial Metabolism

This compound is a central metabolite in the biodegradation of fluorobenzene by the bacterium Burkholderia fungorum FLU100. In this pathway, fluorobenzene is converted to this compound, which then undergoes enzymatic ring cleavage. This metabolic process is significant for understanding the environmental fate of fluorinated aromatic compounds. The bacterium is capable of completely mineralizing this compound via 2-fluoromuconate, a metabolite that was previously considered a dead-end product in fluoroaromatic degradation.

The degradation of fluorobenzene to this compound and its subsequent metabolism highlights a key enzymatic pathway. The initial step involves the conversion of fluorobenzene to this compound. This is followed by an ortho-cleavage of the catechol ring by a dioxygenase enzyme, leading to the formation of 2-fluoromuconate, which is then further metabolized.

Caption: Microbial degradation pathway of fluorobenzene to this compound.

Pharmaceutical Intermediate

As a fluorinated intermediate, this compound is a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs). The inclusion of fluorine atoms in drug molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target receptors. While specific drug candidates synthesized from this compound are not extensively detailed in publicly available literature, its structural similarity to catechol suggests its potential use in developing inhibitors of enzymes like catechol-O-methyltransferase (COMT). COMT inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of levodopa, thereby increasing its bioavailability to the brain.

The general workflow for utilizing a pharmaceutical intermediate like this compound in drug discovery involves a series of steps from initial synthesis to the final active pharmaceutical ingredient.

Caption: Role of this compound as an intermediate in drug development.

References

Synthesis of 3-Fluorocatechol from 2-Fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to 3-fluorocatechol, a valuable intermediate in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-fluorophenol. The synthesis involves a two-step process: a regioselective ortho-formylation followed by a Dakin oxidation. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic pathway.

Synthetic Strategy Overview

The conversion of 2-fluorophenol to this compound is efficiently achieved through the introduction of a hydroxyl group ortho to the existing hydroxyl group. This is accomplished by an initial ortho-formylation of 2-fluorophenol to yield the intermediate, 2-fluoro-6-hydroxybenzaldehyde. Subsequent oxidation of this intermediate via the Dakin reaction affords the desired this compound.

Experimental Protocols

The following protocols are based on established synthetic procedures.[1]

Step 1: Synthesis of 2-Fluoro-6-hydroxybenzaldehyde (Ortho-Formylation)

This step employs a variation of the Casnati-Skattebøl formylation, which utilizes paraformaldehyde as the formylating agent in the presence of magnesium chloride and triethylamine.[2]

Procedure:

-

To a solution of 2-fluorophenol (20 g, 0.2 mol) in acetonitrile (500 mL), add anhydrous magnesium chloride (68 g, 0.72 mol) and triethylamine (150 mL, 1.08 mol) under an argon atmosphere. An exothermic reaction will be observed.

-

Stir the mixture for 20 minutes.

-

Add paraformaldehyde (42 g) to the reaction mixture.

-

Heat the mixture to 50°C and maintain for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

The intermediate, 2-fluoro-6-hydroxybenzaldehyde, is then directly used in the subsequent Dakin oxidation step.

Step 2: Synthesis of this compound (Dakin Oxidation)

The Dakin reaction is an organic redox reaction in which an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in a basic medium to form a benzenediol and a carboxylate.[2][3]

Procedure:

-

Cool the reaction mixture from Step 1 in an ice water bath.

-

Slowly add an aqueous solution of sodium hydroxide (22.8 g of NaOH in 80 mL of water).

-

Slowly add 30 wt% hydrogen peroxide (140 mL) dropwise, ensuring the reaction temperature does not exceed 50°C.

-

After the addition is complete, continue stirring the mixture at 30°C for 1.5 hours.

-

Adjust the pH of the mixture to 1 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (4 x 100 mL).

-

Combine the organic phases and wash with a saturated aqueous solution of sodium thiosulfate (200 mL) by stirring for 1 hour to quench any residual peroxide.

-

Separate the organic phase and extract the aqueous phase again with ethyl acetate (1 x 100 mL).

-

Combine all organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (eluent: petroleum ether/ethyl acetate, 15:1, v/v) to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-fluorophenol.[1]

| Parameter | Value |

| Starting Material | 2-Fluorophenol |

| Amount of Starting Material | 20 g (0.2 mol) |

| Intermediate | 2-Fluoro-6-hydroxybenzaldehyde |

| Final Product | This compound |

| Yield of Final Product | 10.3 g |

| Molar Yield | 45% |

| Recovered Starting Material | 4.3 g |

| Reaction Conditions | |

| - Formylation Temperature | 50°C |

| - Formylation Time | 6 hours |

| - Oxidation Temperature | < 50°C (addition), 30°C (stirring) |

| - Oxidation Time | 1.5 hours |

| Purification | Column Chromatography |

| - Eluent System | Petroleum ether/ethyl acetate (15:1, v/v) |

| Product Appearance | Light yellow oily liquid |

Reaction Mechanisms and Visualizations

Overall Synthetic Workflow

The following diagram illustrates the two-step workflow for the synthesis of this compound from 2-fluorophenol.

Reaction Mechanism Pathway

The synthesis proceeds through a two-stage mechanism: the ortho-formylation of the phenol followed by the Dakin oxidation of the resulting aldehyde.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Fluorocatechol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorocatechol is a fluorinated derivative of catechol, a ubiquitous structural motif in biologically active molecules. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, influencing its metabolic stability, binding affinity to biological targets, and overall pharmacological profile. While this compound itself is not a widely studied therapeutic agent, its structural similarity to key biological signaling molecules and its role as a metabolite in xenobiotic degradation pathways make it a compound of significant interest. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of this compound in biological systems, with a focus on its enzymatic interactions and potential signaling pathway modulation.

Enzymatic Interactions of this compound

The primary mechanism of action of catechols and their derivatives often involves interaction with and modulation of enzyme activity. Based on the available literature for structurally related compounds, this compound is predicted to interact with two main classes of enzymes: Catechol-O-methyltransferase (COMT) and Catechol Dioxygenases.

Catechol-O-methyltransferase (COMT) Inhibition

Table 1: Inhibitory Activity of Selected Catechol Derivatives against Catechol-O-methyltransferase (COMT)

| Compound | IC50 (nM) | Ki (µM) | Target/System |

| 3-Chlorocatechol | - | - | Data not available |

| 4-Chlorocatechol | - | 50 | Catechol 2,3-dioxygenase |

| Entacapone | 151 | - | Human Liver COMT[1] |

| Tolcapone | 773 | - | Human Liver COMT[1] |

| 3,5-Dinitrocatechol | Potent inhibitor (IC50 not consistently reported) | - | COMT |

Note: The table includes data for related compounds to provide context due to the absence of specific data for this compound's COMT inhibition.

Catechol Dioxygenase Interactions

In microbial systems, catechol dioxygenases are key enzymes in the degradation of aromatic compounds. These enzymes cleave the catechol ring, initiating a cascade of reactions that lead to central metabolites. Studies on bacterial degradation of fluorobenzene have identified this compound as a metabolic intermediate that undergoes ortho-cleavage.[2] Interestingly, while 4-fluorocatechol acts as a substrate for catechol 2,3-dioxygenase, the structurally similar 3-chlorocatechol has been shown to be a potent inhibitor of this enzyme.[3][4] This suggests that this compound may also exhibit inhibitory activity against certain catechol dioxygenases.

Table 2: Interaction of Halogenated Catechols with Catechol 2,3-dioxygenase

| Compound | Interaction Type | Ki (µM) | Organism/Enzyme Source |

| 4-Fluorocatechol | Substrate | - | Pseudomonas putida |

| 3-Chlorocatechol | Inhibitor | 0.14 | Pseudomonas putida |

| 4-Chlorocatechol | Inhibitor | 50 | Pseudomonas putida |

Note: This data from a bacterial system suggests a potential for this compound to act as an enzyme inhibitor in other biological systems.

Potential Modulation of Cellular Signaling Pathways

While direct evidence is currently lacking, the structural resemblance of this compound to endogenous signaling molecules suggests its potential to modulate key cellular signaling pathways, particularly in the context of neuroprotection.

MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are critical regulators of cell survival, proliferation, and apoptosis. Dysregulation of these pathways is implicated in a variety of diseases, including neurodegenerative disorders. Many phenolic and catechol-containing compounds have been shown to exert neuroprotective effects by modulating these pathways. It is plausible that this compound could influence these pathways, potentially through antioxidant effects or direct interaction with upstream or downstream signaling components. Further research is required to investigate these potential interactions.

Experimental Protocols

The following section details methodologies for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: In Vitro Catechol-O-methyltransferase (COMT) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COMT.

Materials:

-

Recombinant human COMT

-

S-adenosyl-L-methionine (SAM)

-

A catechol substrate (e.g., L-DOPA, epinephrine)

-

This compound

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, COMT enzyme, and the catechol substrate to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., entacapone).

-

Initiate the reaction by adding SAM to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a quenching solution).

-

Quantify the product formation using a suitable detection method (e.g., spectrophotometry or fluorometry) with a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Catechol 2,3-dioxygenase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against catechol 2,3-dioxygenase.

Materials:

-

Purified catechol 2,3-dioxygenase

-

Catechol (substrate)

-

This compound

-

Assay buffer (e.g., phosphate buffer, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of catechol and this compound.

-

In a cuvette, mix the assay buffer and the enzyme solution.

-

Add varying concentrations of this compound to the cuvette and incubate for a short period.

-

Initiate the reaction by adding a fixed concentration of catechol.

-

Monitor the formation of the product, 2-hydroxymuconic semialdehyde, by measuring the increase in absorbance at 375 nm over time.

-

Repeat the experiment with different concentrations of both the substrate (catechol) and the inhibitor (this compound).

-

Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and calculate the Ki value.

Protocol 3: Assessment of Neuroprotective Effects in a Cell-Based Assay

Objective: To evaluate the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary neurons)

-

Cell culture medium and supplements

-

This compound

-

An inducing agent for oxidative stress (e.g., hydrogen peroxide or 6-hydroxydopamine)

-

Reagents for cell viability assays (e.g., MTT, LDH assay kit)

-

96-well cell culture plates

-

Microscope and microplate reader

Procedure:

-

Culture the neuronal cells in 96-well plates until they reach the desired confluency.

-

Pre-treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induce oxidative stress by adding the inducing agent to the cell culture medium. Include control wells with no treatment, vehicle control, and inducing agent only.

-

Incubate the cells for a further period (e.g., 24 hours).

-

Assess cell viability using a standard assay such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

-

Quantify the results using a microplate reader.

-

Analyze the data to determine if this compound treatment leads to a statistically significant increase in cell viability compared to the cells treated with the inducing agent alone.

Protocol 4: Evaluation of MAPK Pathway Activation

Objective: To determine if this compound modulates the activation of the MAPK signaling pathway in neuronal cells.

Materials:

-

Neuronal cell line

-

This compound

-

Cell lysis buffer

-

Protein assay kit

-

Primary antibodies specific for phosphorylated and total forms of key MAPK proteins (e.g., p-ERK, ERK, p-p38, p38)

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

-

Western blotting equipment and reagents

Procedure:

-

Culture neuronal cells and treat them with this compound at various concentrations and for different time points. Include an untreated control.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated forms of the MAPK proteins of interest.

-

Wash the membrane and then incubate with the appropriate secondary antibody.

-

Detect the protein bands using a suitable detection reagent (e.g., chemiluminescence).

-

Strip the membrane and re-probe with antibodies against the total forms of the MAPK proteins to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Caption: Potential inhibition of COMT by this compound.

Caption: Dual role of this compound in bacterial systems.

Caption: Experimental workflow for assessing neuroprotection.

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

This compound presents an intriguing profile for researchers in drug development and biological sciences. While its primary characterized role is as a metabolite in microbial degradation pathways, its structural similarity to endogenous catechols strongly suggests potential interactions with key mammalian enzymes like COMT. The inhibitory action of the related 3-chlorocatechol on catechol 2,3-dioxygenase further hints at a broader inhibitory potential of 3-substituted catechols. The possibility of this compound modulating critical cellular signaling pathways involved in neuroprotection warrants further investigation. The experimental protocols provided in this guide offer a clear roadmap for elucidating the precise mechanisms of action of this and other novel fluorinated catechols, which could pave the way for the development of new therapeutic agents.

References

- 1. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of fluorobenzene and its central metabolites this compound and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 3-Fluorocatechol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorocatechol, a fluorinated derivative of catechol, presents a molecule of significant interest in medicinal chemistry and drug development, particularly in the context of neurological disorders. Its structural similarity to endogenous catecholamines suggests potential interactions with key enzymatic pathways, including those involving Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). Furthermore, its role as a metabolite in bacterial degradation pathways highlights its broader biological relevance. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key pathways to facilitate further research and development in this area. While direct quantitative data on the bioactivity of this compound is limited in the current literature, this guide serves as a foundational resource for researchers aiming to explore its therapeutic potential.

Enzymatic Inhibition

This compound's structural resemblance to catechol, a common substrate for several enzymes, suggests its potential as an enzyme inhibitor. The primary targets of interest are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO), both of which are critical in the metabolism of neurotransmitters. Additionally, its interaction with catechol dioxygenases in bacterial systems has been noted.

Catechol-O-methyltransferase (COMT) Inhibition

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are enzymes responsible for the oxidative deamination of monoamines, including serotonin, dopamine, and norepinephrine. MAO inhibitors are utilized as antidepressants and for the treatment of Parkinson's disease. Similar to COMT, direct quantitative data for the inhibition of MAO-A or MAO-B by this compound is currently lacking in published research.

Catechol Dioxygenase Inhibition

Catechol dioxygenases are involved in the bacterial degradation of aromatic compounds. Studies on related halogenated catechols provide insights into the potential inhibitory activity of this compound. For instance, 3-chlorocatechol has been shown to be a potent inhibitor of catechol 2,3-dioxygenase from Pseudomonas putida.[1][2] While 4-fluorocatechol is a substrate for this enzyme, specific inhibitory data for this compound is not available.[1][2]

Table 1: Quantitative Data on the Inhibition of Catechol 2,3-dioxygenase by Halogenated Catechols

| Compound | Enzyme Source | Inhibition Type | Ki Value (µM) |

| 3-Chlorocatechol | Pseudomonas putida | Noncompetitive/Mixed | 0.14[1] |

| 4-Chlorocatechol | Pseudomonas putida | Noncompetitive/Mixed | 50 |

Bacterial Metabolism

This compound is a known intermediate in the microbial degradation of fluorobenzene. The bacterium Burkholderia fungorum FLU100 can utilize fluorobenzene as a sole carbon and energy source, metabolizing it to this compound, which is then subject to ortho-ring cleavage. This pathway involves catechol 2,3-dioxygenase. The complete mineralization of this compound by this organism has been demonstrated, challenging the previous notion that fluorinated muconates are dead-end metabolites.

Bacterial degradation pathway of fluorobenzene via this compound.

Potential Neuroprotective Effects

Given the role of COMT and MAO in neurochemistry, and the general interest in catecholic compounds for their antioxidant properties, this compound is a candidate for investigation into potential neuroprotective activities. However, there is currently a lack of published studies specifically evaluating the neuroprotective, antioxidant, or anti-inflammatory effects of this compound in neuronal cell models.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Enzyme Inhibition Assays

General workflow for enzyme inhibition assays.

-

Principle: This assay measures the O-methylation of a catechol substrate by COMT, with the rate of product formation being indicative of enzyme activity. The inhibitory effect of this compound is determined by measuring the reduction in product formation in its presence.

-

Reagents:

-

Recombinant human COMT

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

A suitable catechol substrate (e.g., epinephrine, dopamine)

-

This compound stock solution

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Stop solution (e.g., perchloric acid)

-

-

Procedure:

-

Prepare a reaction mixture containing COMT, SAM, and varying concentrations of this compound in the assay buffer. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the catechol substrate.

-

Incubate at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding the stop solution.

-

Quantify the methylated product using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO. The inhibitory effect of this compound is quantified by the decrease in fluorescence.

-

Reagents:

-

Recombinant human MAO-A or MAO-B

-

A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

This compound stock solution

-

Horseradish peroxidase (HRP)

-

A fluorogenic probe (e.g., Amplex Red)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

-

Procedure:

-

In a 96-well plate, add MAO enzyme, HRP, and the fluorogenic probe to the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence kinetically over a period (e.g., 30 minutes) using a microplate reader (e.g., Ex/Em = 535/590 nm for Amplex Red).

-

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Neuroprotection Assays

Workflow for assessing neuroprotective effects in vitro.

-

Principle: This assay assesses the ability of this compound to protect neuronal cells from the toxicity induced by neurotoxins relevant to Parkinson's disease, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+). Cell viability is commonly measured using the MTT assay, which quantifies mitochondrial metabolic activity.

-

Cell Line: Human neuroblastoma cell line SH-SY5Y, differentiated into a dopaminergic-like phenotype.

-

Procedure:

-

Seed differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) and incubate for 24 hours. Include control wells (untreated, neurotoxin only, this compound only).

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control. A significant increase in viability in the this compound pre-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Antioxidant and Anti-inflammatory Assays

-

Principle: This assay measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

Procedure:

-

Prepare a solution of DPPH in methanol.

-

In a 96-well plate, mix the DPPH solution with various concentrations of this compound.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Principle: This assay evaluates the potential of this compound to reduce the inflammatory response in microglial cells, which are the primary immune cells of the central nervous system. The production of nitric oxide (NO), a pro-inflammatory mediator, is measured.

-

Cell Line: BV-2 murine microglial cell line.

-

Procedure:

-

Seed BV-2 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: A reduction in nitrite levels in the this compound treated groups compared to the LPS-only group indicates an anti-inflammatory effect.

Conclusion

This compound holds promise as a biologically active molecule, particularly in the realm of neuropharmacology. Its structural characteristics suggest a likely interaction with key enzymes such as COMT and MAO, and its role in bacterial metabolism is established. However, a significant gap exists in the literature regarding quantitative data on its enzyme inhibitory and neuroprotective effects. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate the biological activity of this compound. Future studies focusing on generating this crucial data will be instrumental in determining the therapeutic potential of this intriguing compound.

References

Microbial Degradation of 3-Fluorocatechol: A Technical Guide for Researchers

Executive Summary: The increasing prevalence of fluorinated aromatic compounds in the environment, originating from industrial chemicals, pesticides, and pharmaceuticals, poses significant challenges for bioremediation. 3-Fluorocatechol is a critical and often problematic intermediate in the microbial degradation of these pollutants. Its metabolic fate is determined by the enzymatic machinery of the microorganism, primarily the mode of aromatic ring cleavage. This technical guide provides an in-depth analysis of the microbial degradation pathways of this compound, focusing on the distinction between the productive ortho-cleavage pathway and the frequently abortive meta-cleavage pathway. It offers detailed experimental protocols, quantitative data on enzyme kinetics and inhibition, and visual diagrams of the core metabolic and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Metabolic Pathways of this compound Degradation

The microbial metabolism of this compound can proceed via two distinct pathways following the initial dioxygenase attack: the ortho (or intradiol) cleavage pathway and the meta (or extradiol) cleavage pathway. The functionality of these pathways dictates whether the compound will be successfully mineralized or converted into a toxic, dead-end product.

The Productive Ortho-Cleavage Pathway

Certain bacteria, notably Burkholderia fungorum FLU100, have demonstrated the ability to completely mineralize this compound using the ortho-cleavage pathway.[1][2] This pathway is considered productive as it successfully breaks down the fluorinated intermediate into central metabolites that can enter the tricarboxylic acid (TCA) cycle. The key enzymatic steps are outlined below.

-

Ring Cleavage: The pathway is initiated by catechol 1,2-dioxygenase , which cleaves the aromatic ring of this compound between the two hydroxyl-bearing carbons to form 2-fluoro-cis,cis-muconate.[1][2][3]

-

Cycloisomerization and Dehalogenation: The resulting 2-fluoromuconate is then acted upon by a muconate cycloisomerase . This step is crucial as it facilitates the elimination of the fluoride ion, a critical detoxification step.

-

Further Metabolism: The defluorinated intermediate, maleylacetate, is subsequently reduced by maleylacetate reductase to 3-oxoadipate, which is a common intermediate that can be channeled into the TCA cycle for complete mineralization.

The complete metabolism of 2-fluoromuconate by strains like FLU100 is a significant finding, as this compound was previously considered a persistent dead-end metabolite.

The Abortive Meta-Cleavage Pathway

In many microorganisms that utilize a meta-cleavage pathway for aromatic degradation, this compound is not a viable substrate and often acts as a potent inhibitor.

-

Enzyme Inactivation: The key enzyme, catechol 2,3-dioxygenase , attempts to cleave the aromatic ring adjacent to one of the hydroxyl groups. However, the resulting fluorinated ring-fission product is highly unstable and reactive.

-

Suicide Inactivation: This reactive intermediate can covalently bind to the active site of the catechol 2,3-dioxygenase, leading to its irreversible "suicide inactivation". This blocks the entire degradation pathway.

-

Toxicity: The accumulation of this compound, which cannot be processed, can also exert toxic effects on the microbial cells. This makes the meta-cleavage route an unproductive, dead-end pathway for this specific compound.

Quantitative Data on Enzyme Activity and Inhibition

The efficiency of this compound degradation is directly related to the kinetic parameters of the involved enzymes. While specific data for this compound is limited, studies on analogous halogenated catechols provide critical insights.

Table 1: Michaelis Constants (Km) for Catechol 2,3-Dioxygenase with Various Substrates Data from Pseudomonas putida illustrates the enzyme's affinity for different catechols. A lower Km indicates higher affinity.

| Substrate | Apparent Km (μM) | Citation |

| 3-Methylcatechol | 10.6 | |

| Catechol | 22.0 | |

| 4-Methylcatechol | 150 | |

| 4-Fluorocatechol | 250 |

Table 2: Inhibition Constants (Ki) for Halogenated Catechols on Catechol 2,3-Dioxygenase Data demonstrates the potent inhibitory effect of halogenated catechols, particularly those substituted at the 3-position, on the meta-cleavage enzyme.

| Inhibitor | Inhibition Type | Ki (μM) | Citation |

| 3-Chlorocatechol | Noncompetitive/Mixed | 0.14 | |

| 4-Chlorocatechol | Noncompetitive/Mixed | 50 |

Experimental Methodologies

Elucidating the degradation pathway of this compound requires a combination of microbiological, biochemical, and analytical techniques.

Microbial Enrichment and Isolation

-

Objective: To isolate microorganisms capable of utilizing a fluorinated aromatic compound as a sole source of carbon and energy.

-

Reagents:

-

Minimal Salt Medium (MSM), pH 7.0. Composition per liter: 2.5 g Na₂HPO₄, 1.5 g KH₂PO₄, 0.5 g (NH₄)₂SO₄, 0.1 g MgSO₄·7H₂O, 0.04 g CaCl₂.

-

Trace element solution.

-

Target substrate (e.g., Fluorobenzene, 3-Fluorobenzoate) as the sole carbon source.

-

Agar for solid plates.

-

-

Procedure:

-

Inoculate 100 mL of sterile MSM in a 250 mL flask with a soil or water sample from a contaminated site.

-

Add the fluorinated substrate as the sole carbon source (e.g., via vapor phase for volatile compounds like fluorobenzene).

-

Incubate at 30°C with shaking (150 rpm).

-

Periodically transfer an aliquot (e.g., 5% v/v) to fresh MSM to enrich for degrading populations.

-

After several transfers, plate serial dilutions onto solid MSM plates with the substrate to isolate individual colonies.

-

Purify isolates by re-streaking.

-

Enzyme Activity Assays

-

Objective: To quantify the activity of key enzymes in cell-free extracts.

-

General Protocol for Cell-Free Extract Preparation:

-

Grow a pure culture of the isolate in liquid medium with the inducing substrate.

-

Harvest cells in the exponential growth phase by centrifugation (e.g., 6,000 x g, 15 min, 4°C).

-

Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.2).

-

Resuspend the pellet in the same buffer and lyse the cells using sonication or a French press.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g, 30 min, 4°C) to remove cell debris. The supernatant is the cell-free extract.

-

-

Protocol for Catechol 1,2-Dioxygenase (Ortho-Cleavage):

-

Reaction Mixture: 1 mL cell-free extract, 1 mL of 0.8 mM catechol, 0.8 mL of 50 mM Tris-HCl buffer (pH 8.0).

-

Procedure:

-

Combine buffer and substrate in a quartz cuvette and equilibrate to 30°C.

-

Initiate the reaction by adding the cell-free extract.

-

Monitor the increase in absorbance at 260 nm , corresponding to the formation of cis,cis-muconic acid.

-

-

-

Protocol for Catechol 2,3-Dioxygenase (Meta-Cleavage):

-

Reaction Mixture: 50 µmol of phosphate buffer (pH 7.4), 0.1 µmol of catechol, and enzyme extract in a total volume of 1 mL.

-

Procedure:

-

Combine buffer and substrate in a quartz cuvette.

-

Initiate the reaction by adding the cell-free extract.

-

Monitor the increase in absorbance at 375 nm , corresponding to the formation of 2-hydroxymuconic semialdehyde (molar extinction coefficient, ε = 36,000 M⁻¹cm⁻¹).

-

-

Metabolite Identification

-

Objective: To identify and quantify metabolic intermediates from culture supernatants or enzyme assays.

-

Techniques:

-

High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying aromatic compounds and their metabolites. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and acidified water. Detection is commonly performed with a UV-Vis detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of intermediates by coupling the separation power of LC with the mass-resolving capability of MS, allowing for the determination of the molecular weight of unknown peaks.

-

19F Nuclear Magnetic Resonance (19F-NMR): A powerful, non-destructive technique specifically for tracking the fate of fluorinated compounds. It can distinguish between different fluorine chemical environments (e.g., aromatic vs. aliphatic fluorine) and can be used to quantify the parent compound, fluorinated intermediates, and the release of free fluoride ions, providing a complete fluorine mass balance.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of fluorobenzene and its central metabolites this compound and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluorocatechol as a Bacterial Xenobiotic Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorocatechol is a key xenobiotic metabolite formed during the bacterial degradation of fluorinated aromatic compounds, such as fluorobenzene and 3-fluorobenzoate. Its fate in microbial systems is dichotomous, dictated by the enzymatic machinery of the host organism. While it can be productively mineralized through the ortho-cleavage pathway, it can also act as a potent inhibitor and suicide substrate for enzymes of the meta-cleavage pathway, leading to metabolic roadblocks. This technical guide provides a comprehensive overview of the bacterial metabolism of this compound, including the enzymatic pathways involved, quantitative kinetic and toxicity data, detailed experimental protocols for its study, and the logical frameworks of its metabolic processing.

Introduction

The widespread use of fluorinated organic compounds in pharmaceuticals, agrochemicals, and industrial materials has led to their increased presence in the environment.[1] Understanding the microbial degradation of these xenobiotics is crucial for assessing their environmental fate and developing bioremediation strategies. This compound is a common intermediate in the breakdown of several fluorinated aromatic pollutants.[2][3] This guide delves into the technical details of its role as a bacterial metabolite, providing researchers with the necessary information to design and interpret experiments in this field.

Metabolic Pathways of this compound

Bacteria employ two primary pathways for the degradation of catecholic compounds: the ortho-cleavage (or modified ortho-cleavage) pathway and the meta-cleavage pathway. The fate of this compound is highly dependent on which of these pathways is active.

The Productive Ortho-Cleavage Pathway

Certain bacterial strains, notably Burkholderia fungorum FLU100, can completely mineralize this compound using the ortho-cleavage pathway.[2][3] This is a significant finding, as the downstream product, 2-fluoromuconate, was previously considered a dead-end metabolite. In this pathway, catechol 1,2-dioxygenase catalyzes the intradiol cleavage of this compound to form 2-fluoro-cis,cis-muconate. This is then further metabolized, leading to the release of the fluoride ion and the entry of the carbon skeleton into central metabolism.

The Unproductive Meta-Cleavage Pathway and Enzyme Inhibition

In many other bacteria, particularly those that utilize the meta-cleavage pathway for aromatic degradation, this compound acts as a dead-end metabolite and a suicide inhibitor of the key enzyme, catechol 2,3-dioxygenase. The enzyme initiates the cleavage of this compound, but the resulting product, an acylfluoride, is highly reactive and irreversibly inactivates the enzyme. This leads to a cessation of the entire metabolic pathway.

Quantitative Data

A critical aspect of understanding the metabolic fate of this compound is the quantitative analysis of enzyme kinetics and its toxicity to bacterial cells.

Enzyme Kinetics

The following table summarizes the available kinetic data for the interaction of this compound with key catechol dioxygenases.

| Enzyme | Organism | Substrate/Inhibitor | Km (µM) | Vmax (U/mg) | Ki (µM) | k2 (s-1) | Reference(s) |

| Catechol 1,2-dioxygenase | - | This compound | Data not available | Data not available | - | - | |

| Catechol 2,3-dioxygenase | Pseudomonas putida mt-2 | This compound | - | - | 17 | 2.38 x 10-3 |

Bacterial Toxicity

The toxicity of this compound to various bacterial strains is another important parameter. However, specific IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound against key bacterial strains like Pseudomonas putida and Burkholderia fungorum are not well-documented in the current literature. General studies on catechols suggest that they can exhibit toxicity through mechanisms such as membrane disruption.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Bacterial Cultivation for Aromatic Degradation Studies

This protocol is a general guideline for cultivating bacteria for the study of fluorinated aromatic compound degradation and can be adapted for specific strains like Pseudomonas putida, Burkholderia fungorum, or Rhodococcus erythropolis.

Materials:

-

Bacterial strain of interest

-

Mineral salts medium (e.g., M9 medium)

-

Aromatic substrate (e.g., fluorobenzene, 3-fluorobenzoate) as the sole carbon source

-

Sterile culture flasks or bioreactor

-

Shaking incubator or bioreactor setup

-

Spectrophotometer

Procedure:

-

Prepare a sterile mineral salts medium.

-

Inoculate the medium with a fresh culture of the desired bacterial strain.

-

Add the aromatic substrate as the sole carbon and energy source. For volatile compounds like fluorobenzene, this may be supplied in the vapor phase. For less volatile compounds, add directly to the medium at a non-toxic concentration.

-

Incubate the culture under appropriate conditions of temperature and aeration (e.g., 30°C with shaking at 200 rpm).

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.

-

Harvest cells during the exponential growth phase for enzyme assays or metabolite analysis.

Catechol 1,2-Dioxygenase (Ortho-Cleavage) Assay

This spectrophotometric assay measures the formation of cis,cis-muconic acid from catechol.

Materials:

-

Bacterial cell-free extract or purified enzyme

-

50 mM Tris-HCl buffer, pH 7.5

-

Catechol solution (e.g., 10 mM in water)

-

Spectrophotometer capable of measuring absorbance at 260 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and the cell-free extract or purified enzyme.

-

Equilibrate the mixture to the desired assay temperature (e.g., 25°C).

-

Initiate the reaction by adding a known concentration of the catechol substrate.

-

Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid (ε ≈ 16,800 M-1cm-1).

-

Calculate the enzyme activity based on the initial rate of absorbance change. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute.

Catechol 2,3-Dioxygenase (Meta-Cleavage) Assay

This spectrophotometric assay measures the formation of 2-hydroxymuconic semialdehyde.

Materials:

-

Bacterial cell-free extract or purified enzyme

-

100 mM potassium phosphate buffer, pH 7.5

-

Catechol solution (e.g., 10 mM in water)

-

Spectrophotometer capable of measuring absorbance at 375 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and the cell-free extract or purified enzyme.

-

Equilibrate to the assay temperature (e.g., 25°C).

-

Start the reaction by adding the catechol substrate.

-

Monitor the increase in absorbance at 375 nm, which corresponds to the formation of 2-hydroxymuconic semialdehyde (ε ≈ 36,000 M-1cm-1).

-

Calculate the enzyme activity from the initial rate of absorbance increase.

Analysis of Fluorinated Metabolites

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and quantification of this compound and other fluorinated metabolites.

General HPLC-UV Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set to a wavelength appropriate for catechols (e.g., 275-280 nm).

-

Sample Preparation: Centrifuge the bacterial culture to remove cells, and filter the supernatant before injection.

General GC-MS Method:

-

Derivatization: Aromatic acids and phenols often require derivatization (e.g., silylation) to increase their volatility for GC analysis.

-

Column: A non-polar or semi-polar capillary column.

-

Carrier Gas: Helium.

-

Ionization: Electron impact (EI) ionization.

-

Detection: Mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Signaling and Regulatory Pathways

The introduction of a xenobiotic compound like this compound can trigger a variety of stress responses and regulatory changes in bacteria. While specific signaling pathways directly activated by this compound are not well-elucidated, general responses to aromatic compounds and their metabolites include:

-

Induction of Catabolic Genes: The presence of the parent aromatic compound often induces the expression of the genes encoding the enzymes of the degradation pathway.

-

Oxidative Stress Response: The metabolism of aromatic compounds can generate reactive oxygen species (ROS), leading to the upregulation of genes involved in oxidative stress tolerance.

-

General Stress Response: Accumulation of toxic intermediates can trigger a general stress response, leading to changes in gene expression aimed at protecting the cell and repairing damage.

Further transcriptomic and proteomic studies are needed to delineate the specific cellular responses to this compound exposure.

Conclusion

This compound stands at a critical juncture in the bacterial metabolism of fluorinated aromatic compounds. Its fate, either as a substrate for complete mineralization or as an inhibitor leading to metabolic arrest, is a prime example of the challenges and intricacies of xenobiotic degradation. This guide has provided a technical foundation for understanding and investigating the role of this compound as a bacterial metabolite. Further research, particularly in elucidating the kinetics of its productive degradation, its specific toxicity to relevant bacterial strains, and the detailed regulatory responses it elicits, will be crucial for advancing our knowledge in the fields of bioremediation and microbial biochemistry.

References

- 1. Metabolic engineering of Escherichia coli for efficient degradation of 4-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of fluorobenzene and its central metabolites this compound and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Fluorocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Fluorocatechol (3-fluoro-1,2-benzenediol), a vital intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Summary of Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.75 | m | Aromatic H |

| 6.72 | m | Aromatic H |

| 6.66 | m | Aromatic H |

| 5.74 | br s | OH |

| 5.54 | br s | OH |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 146.2 (d, ¹JCF = 239.0 Hz) | C-F |

| 142.5 | C-OH |

| 132.0 | C-OH |

| 119.5 (d, ²JCF = 15.0 Hz) | CH |

| 115.8 | CH |

| 109.2 (d, ²JCF = 20.0 Hz) | CH |

| Prediction based on standard substituent effects and data from similar compounds. |

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1585 | Medium | Aromatic C=C stretch |

| 1500-1400 | Medium | Aromatic C=C stretch |

| 1300-1200 | Strong | C-O stretch (phenol) |

| 1250-1000 | Strong | C-F stretch |

| Data is based on characteristic absorption regions for fluorophenols.[2][3][4][5] |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 128 | 100 | [M]⁺ (Molecular Ion) |

| Source: NIST Mass Spectrometry Data Center |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard proton experiment is run with a pulse angle of 30-45 degrees.

-

The spectral width is set to cover the range of approximately -2 to 12 ppm.

-

An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are used.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

The spectral width is set to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

FT-IR Spectroscopy Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The homogenous mixture is then transferred to a pellet press.

-

-

Pellet Formation: A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography:

-

A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

The sample is separated on a capillary column (e.g., a 30 m column with a non-polar stationary phase).

-

The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components. Helium is typically used as the carrier gas.

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

Electron ionization is performed at a standard energy of 70 eV.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A mass spectrum is recorded for the peak corresponding to this compound.

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the diagram below.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 3-Fluorocatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Fluorocatechol (3-FC), a key intermediate in pharmaceutical synthesis and a metabolite in bioremediation pathways. Due to the limited availability of precise quantitative solubility data in public literature, this guide combines available qualitative and quantitative information for this compound with comparative data for the parent compound, catechol. Furthermore, it details a standardized experimental protocol for determining solubility and visualizes a critical metabolic pathway involving this compound.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a range of common organic solvents and water is scarce. The following table summarizes the available qualitative and quantitative information for this compound. For comparative purposes, quantitative solubility data for the parent compound, catechol, is also provided.

Table 1: Solubility of this compound and Catechol in Various Solvents

| Solvent | This compound (C₆H₅FO₂) | Catechol (C₆H₆O₂) |

| Water | No quantitative data available. Expected to be soluble. | 312 g/L at 20°C[1] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (equivalent to 50,000 mg/L or 50 g/L)[2] | ~1 mg/mL (equivalent to 1 g/L)[3] |

| Methanol | Described as "slightly soluble".[4] | Miscible[5] |

| Ethanol | No quantitative data available. | ~2 mg/mL (equivalent to 2 g/L) |

| Acetone | No quantitative data available. | Miscible |

| Ethyl Acetate | No quantitative data available. | Soluble |

| Chloroform | Described as "slightly soluble". | Soluble |

| Tetrahydrofuran (THF) | Soluble (for the related 4-Fluorocatechol) | Data not readily available. |

Note: The solubility of this compound in complex mixtures for in vitro and in vivo studies has been reported to be at least 2.5 mg/mL in formulations containing DMSO, PEG300, Tween-80, Saline, and Corn Oil.

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol can be readily adapted for this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Pipettes and syringes

-

Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of this compound will be required.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

The workflow for this experimental protocol is visualized below.

Metabolic Pathway of this compound

This compound is a central metabolite in the degradation of fluorobenzene by the bacterium Burkholderia fungorum FLU100. The pathway involves the ortho-cleavage of the catechol ring, a critical step in the mineralization of this xenobiotic compound.

The diagram below illustrates the key steps in this metabolic pathway.

References

An In-depth Technical Guide to the Safe Handling of 3-Fluorocatechol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling and use of 3-Fluorocatechol in a laboratory environment. The information is intended to supplement, not replace, institutional safety guidelines and the careful judgment of trained laboratory personnel.

Introduction to this compound

This compound (3-fluoro-1,2-dihydroxybenzene) is a fluorinated aromatic compound with the chemical formula C₆H₅FO₂. It serves as a versatile intermediate in the synthesis of a variety of chemical entities, including pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility is particularly noted in the development of drugs targeting neurological disorders.[1] The presence of the fluorine atom can significantly influence the biological activity and stability of molecules into which it is incorporated.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and requires careful handling to minimize exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[2]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

Signal Word: Danger

Primary Hazards: Corrosive, Irritant[2]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅FO₂ | PubChem |

| Molecular Weight | 128.10 g/mol | PubChem |

| Appearance | Light beige to light brown-gray crystalline powder | ChemicalBook |

| Melting Point | 71-73 °C (lit.) | Sigma-Aldrich |

| Boiling Point | 218.4±20.0 °C (Predicted) | ChemicalBook |

| Density | 1.514 g/cm³ (Predicted) | ChemicalBook, Chemsrc |

| pKa | 8.54±0.10 (Predicted) | ChemicalBook |

| Vapor Pressure | 0.1±0.4 mmHg at 25°C (Predicted) | Chemsrc |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Chloroform | Slightly soluble | ChemicalBook |

| Methanol | Slightly soluble | ChemicalBook |

| DMSO | 50 mg/mL (390.32 mM) | MedchemExpress |

| Ethanol | Approx. 2 mg/mL | Cayman Chemical |

| PBS (pH 7.2) | Approx. 5 mg/mL | Cayman Chemical |

Safe Handling and Storage

4.1. Personal Protective Equipment (PPE)

Due to the corrosive and toxic nature of this compound, appropriate PPE is mandatory.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: Work with solid this compound in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

4.2. Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.

4.3. Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. It is sensitive to light and should be stored in a dark place or in an opaque container. Keep it segregated from strong oxidizing agents.

4.4. Spill and Waste Disposal

In the event of a spill, evacuate the area and prevent unprotected personnel from entering. For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

Immediate medical attention is required for any exposure to this compound.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

6.1. General Protocol for the Synthesis of 3-Fluoroveratrole (Williamson Ether Synthesis)

The Williamson ether synthesis is a well-established method for preparing ethers from an alcohol and an alkyl halide. In the case of this compound, both hydroxyl groups can be methylated.

Reaction Scheme:

Caption: Potential inhibition of MAO and COMT by this compound.